(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Overview
Description
®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, including a tert-butyl group, a phenyl group, and multiple pivaloyl and pivalamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of Pivaloyl and Pivalamido Groups: These groups can be attached through acylation and amidation reactions, respectively.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the pivaloyl moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Pivaloyl and Pivalamido Compounds: Compounds containing pivaloyl and pivalamido groups but different core structures.
Uniqueness
The uniqueness of ®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[(2R)-3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUSPJJCNJSEP-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NN([C@](S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100245 | |
Record name | 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910634-47-8 | |
Record name | 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910634-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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